molecular formula C23H31N3O2 B5533362 1-benzyl-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-4-piperidinecarboxamide

1-benzyl-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-4-piperidinecarboxamide

Cat. No. B5533362
M. Wt: 381.5 g/mol
InChI Key: KXMVJCNGVSCXLF-UHFFFAOYSA-N
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Description

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including the compound of interest, have been synthesized and evaluated for various activities. These compounds have shown significant potential in medicinal chemistry due to their diverse chemical and physical properties (Sugimoto et al., 1990).

Synthesis Analysis

The synthesis process involves creating derivatives by substituting the benzamide with different moieties, which significantly affects the compound's activity. For instance, introducing an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhances the compound's activity (Sugimoto et al., 1990).

Molecular Structure Analysis

Detailed structural analysis using techniques like X-ray diffraction and NMR spectroscopy reveals insights into the conformation and association of molecules in the crystal structure of related compounds. This information is crucial for understanding the compound's interaction with biological targets (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions involving this compound are influenced by its structure. For instance, the presence of specific substituents can significantly alter its reactivity and interaction with other molecules. The compound's ability to form intramolecular and intermolecular hydrogen bonds affects its chemical behavior and potential as a pharmacological agent (Sugimoto et al., 1990).

properties

IUPAC Name

1-benzyl-N-[2-(4-methoxy-N-methylanilino)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-25(21-8-10-22(28-2)11-9-21)17-14-24-23(27)20-12-15-26(16-13-20)18-19-6-4-3-5-7-19/h3-11,20H,12-18H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMVJCNGVSCXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C1CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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